MAO-B Inhibition Profile: Moderate Activity with Distinct Selectivity vs. MAO-A
7-Phenoxyquinolin-2(1H)-one demonstrates moderate inhibitory activity against human monoamine oxidase B (MAO-B) with an IC₅₀ of 17,000 nM (17 µM), while showing minimal inhibition of human MAO-A (IC₅₀ > 100,000 nM) [1]. This contrasts with the more potent and selective MAO-B inhibitor safinamide, which has an IC₅₀ of 29 nM for MAO-B and an IC₅₀ > 1,000,000 nM for MAO-A [2].
| Evidence Dimension | Inhibition of human MAO-B and MAO-A |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 17,000 nM; MAO-A IC₅₀ > 100,000 nM |
| Comparator Or Baseline | Safinamide: MAO-B IC₅₀ = 29 nM; MAO-A IC₅₀ > 1,000,000 nM |
| Quantified Difference | Target compound is ~586-fold less potent for MAO-B than safinamide but exhibits a >5.9-fold selectivity window for MAO-B over MAO-A, compared to safinamide's >34,000-fold window. |
| Conditions | Inhibition of human membrane-bound MAO-B and MAO-A expressed in insect cell membranes, assessed by reduction in conversion of kynuramine to 4-hydroxyquinoline (fluorescence assay) [1]. |
Why This Matters
This moderate MAO-B activity with a measurable selectivity window over MAO-A makes 7-Phenoxyquinolin-2(1H)-one a useful reference compound for developing or benchmarking novel MAO inhibitors that require a balanced, rather than extreme, selectivity profile.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610) Affinity Data for MAO-B and MAO-A. Accessed 2026. View Source
- [2] Müller T. Safinamide in the treatment of Parkinson's disease. Neurodegener Dis Manag. 2017;7(4):235-244. View Source
